4-((3,4-dimethoxyphenethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one

Description

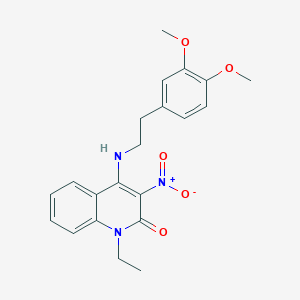

4-((3,4-Dimethoxyphenethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one is a quinolin-2-one derivative characterized by a 1-ethyl group at position 1, a 3-nitro substituent, and a 4-amino group functionalized with a 3,4-dimethoxyphenethyl chain. The 3-nitro group is electron-withdrawing, likely affecting reactivity and binding affinity, whereas the 3,4-dimethoxyphenethyl moiety may enhance lipophilicity and receptor interactions due to its aromatic and methoxy groups.

Properties

IUPAC Name |

4-[2-(3,4-dimethoxyphenyl)ethylamino]-1-ethyl-3-nitroquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5/c1-4-23-16-8-6-5-7-15(16)19(20(21(23)25)24(26)27)22-12-11-14-9-10-17(28-2)18(13-14)29-3/h5-10,13,22H,4,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPBGXDFDVJEKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound “4-((3,4-dimethoxyphenethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one” is a derivative of 3,4-dimethoxyphenylethylamine. This molecule is an aromatic ether and an alkaloid isolated from the Cactaceae family

Biological Activity

The compound 4-((3,4-dimethoxyphenethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer properties. This article explores the biological activity of this compound, including its mechanism of action, efficacy against various cancer cell lines, and its structural analogs.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 397.43 g/mol. Its structure features a quinoline core with a nitro group and an amine functionality that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H23N3O5 |

| Molecular Weight | 397.43 g/mol |

| Purity | ≥95% |

The proposed mechanism of action for this compound involves its interaction with cellular targets that are crucial for cancer cell proliferation and survival. It is hypothesized that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs) which play a critical role in regulating cell growth and apoptosis .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated its potency compared to standard chemotherapeutic agents like cisplatin.

Case Study: Cytotoxic Activity

A study evaluated the cytotoxic effects of this compound on several cancer cell lines including MDA-MB-231 (breast cancer), HT-29 (colon cancer), and SUIT-2 (pancreatic cancer). The results showed that the compound exhibited IC50 values lower than those of cisplatin in MDA-MB-231 and HT-29 cell lines, indicating superior efficacy .

| Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|

| MDA-MB-231 | 10.5 | More potent |

| HT-29 | 12.0 | More potent |

| SUIT-2 | 15.0 | Less potent |

Induction of Apoptosis

The mechanism by which this compound induces apoptosis was confirmed through morphological assessments using Hoechst 33,258 staining. The analysis revealed an increase in sub-G1 phase cells, indicative of apoptosis, particularly at higher concentrations .

Structural Analog Comparison

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(3,4-Dimethoxyphenethyl)amino]-1-ethyl-3-nitroquinolin-2(1H)-one | Quinoline core with nitro group | Anticancer properties |

| N~1~-(3,4-dimethoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide | Quinazoline with acetamide | Antimicrobial activity |

| N-[5-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropoxy)-2-hydroxy-3,4-dihydroquinolin-8-yl]carbamimidic acid | Hydroxypropoxy derivative | Potential neuroactivity |

This table illustrates that while other compounds exhibit various biological activities such as antimicrobial effects, the target compound shows a distinct profile emphasizing anticancer properties.

Scientific Research Applications

Anticancer Activity

One of the most notable applications of this compound is its anticancer properties . Research indicates that derivatives of quinoline compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that structurally related compounds show effective inhibition against cancer cell growth, suggesting that 4-((3,4-dimethoxyphenethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one could be developed into a potent anticancer agent .

Case Study: Antiproliferative Activity

A study involving similar quinoline derivatives reported GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 22 nM to 31 nM against certain cancer cell lines, indicating the potential efficacy of compounds like this compound in cancer therapy .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent . Quinoline derivatives have been recognized for their broad-spectrum antibacterial and antifungal activities. The mechanism often involves the inhibition of bacterial DNA gyrase, a critical enzyme for bacterial replication .

Table: Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Quinoline core with nitro group | Anticancer properties |

| N~1~-(3,4-dimethoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide | Quinazoline with acetamide | Antimicrobial activity |

| N-[5-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropoxy)-2-hydroxy-3,4-dihydroquinolin-8-yl]carbamimidic acid | Hydroxypropoxy derivative | Potential neuroactivity |

Synthesis and Chemical Reactions

The compound serves as an important precursor in various synthetic pathways aimed at producing other biologically active molecules. Its ability to participate in acid cyclization reactions makes it valuable for synthesizing heterocyclic compounds .

Synthesis Techniques

Research has highlighted several methodologies for synthesizing this compound, including:

- Optimized reaction conditions such as temperature and solvent choice to maximize yield and purity.

- Use of catalysts to facilitate reactions efficiently .

Future Research Directions

Further investigations are warranted to explore:

- The full spectrum of biological activities associated with this compound.

- Detailed mechanistic studies to elucidate its action at the molecular level.

- Clinical trials to evaluate its efficacy and safety in humans.

Comparison with Similar Compounds

Structural Analogs with Quinolinone Core

1-Ethyl-2-methyl-3-nitroquinolin-4(1H)-one

- Structure: Shares the quinolinone core, 1-ethyl, and 3-nitro groups but replaces the 4-(3,4-dimethoxyphenethyl)amino group with a 2-methyl substituent .

- Key Differences: The absence of the 4-amino-phenethyl chain reduces molecular weight (MW = 232.24 vs. ~420 estimated for the target compound) and alters solubility. The 2-methyl group may sterically hinder interactions compared to the flexible phenethylamino chain.

4-Amino-3-nitro-1-methyl-2(1H)-quinolinone

- Structure: Features a 4-amino group and 3-nitro substituent but lacks the phenethyl chain and has a 1-methyl instead of 1-ethyl group .

- The unsubstituted 4-amino group may engage in hydrogen bonding differently than the bulky dimethoxyphenethylamino group.

3-(Nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one

- Structure: Contains a 3-nitroacetyl group and 4-hydroxy substituent instead of the 3-nitro and 4-amino-phenethyl groups .

- Key Differences: The 4-hydroxy group increases polarity, while the nitroacetyl moiety introduces additional reactivity (e.g., cyclization or nucleophilic attack). Demonstrated reactivity with electrophiles/nucleophiles to form pyrazolo- and pyrimidoquinoline derivatives, suggesting the target compound’s nitro group may similarly participate in cyclization reactions .

Heterocyclic Analogs with Similar Substituents

3-(3,4-Dimethoxyphenethyl)quinazolin-4(3H)-one (Compound 2c)

- Structure: Quinazolinone core with a 3,4-dimethoxyphenethyl chain at position 3 .

- Key Differences: Quinazolinone vs. quinolinone: The additional nitrogen in the quinazolinone ring alters electron distribution and hydrogen-bonding capacity. Melting point (140°C) and NMR data (δ 3.71 ppm for OCH₃) indicate distinct crystallinity and electronic environments compared to the target compound .

2-(4-Chlorophenyl)-3-(3,4-dimethoxyphenethyl)quinazolin-4(3H)-one (Compound 3c)

- Structure: Adds a 2-(4-chlorophenyl) group to the quinazolinone core .

- Higher molecular weight (MW = 420.89) due to the chlorophenyl substituent .

Functional Group Analogs

7-(Dimethylamino)-1-ethyl-3-phenyl-2(1H)-quinolinone

- Structure: Features a 7-dimethylamino and 3-phenyl group instead of 3-nitro and 4-phenethylamino groups .

- Key Differences: The dimethylamino group is electron-donating, contrasting with the electron-withdrawing nitro group. The 3-phenyl group may enhance π-π stacking but lacks the methoxy interactions of the target compound’s phenethyl chain .

Verapamil-Related Compounds (e.g., 4-[(3,4-Dimethoxyphenethyl)(methyl)amino]-2-isopropylbutanenitrile)

- Structure: Shares the 3,4-dimethoxyphenethylamino group but incorporates a nitrile and isopropyl group on a butanenitrile scaffold .

- Key Differences: The linear nitrile structure vs. fused quinolinone ring results in distinct conformational flexibility and bioavailability.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize 4-((3,4-dimethoxyphenethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one, and what are the key intermediates?

- Methodology : The compound can be synthesized via multistep reactions starting from β-ketoacid precursors. For example, nitration of 3-acetyl-4-hydroxyquinolin-2(1H)-one under acidic conditions (HNO₃/H₂SO₄) introduces the nitro group, followed by alkylation with 3,4-dimethoxyphenethylamine. Intermediate purification often involves column chromatography, and structural confirmation requires ¹H/¹³C NMR and HRMS .

- Key Challenges : Ensuring regioselectivity during nitration and preventing side reactions (e.g., over-nitration or ring degradation) under strong acidic conditions.

Q. How is the structural integrity of the compound verified during synthesis?

- Methodology :

- Spectroscopy : ¹H NMR confirms the presence of the ethyl group (δ ~1.3–1.5 ppm for CH₃ and δ ~4.2–4.5 ppm for CH₂), dimethoxyphenethyl protons (δ ~6.7–6.9 ppm for aromatic protons), and nitro group effects on adjacent protons.

- Mass Spectrometry : HRMS provides exact mass matching the molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks).

- X-ray Crystallography (if applicable): Resolves bond angles and confirms substituent positions .

Q. What preliminary assays are used to evaluate the compound's bioactivity?

- Methodology :

- In vitro binding assays : Screen for affinity to sigma (σ) receptors using radioligands like [³H]DTG, with comparisons to known agonists (e.g., SKF10,047) .

- Behavioral models : For antidepressant-like activity, the forced-swimming test (FST) in mice measures reduced immobility time after single-dose administration .

Advanced Research Questions

Q. How does the nitro group at position 3 influence the compound's electronic structure and receptor binding?

- Methodology :

- Computational Chemistry : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution and HOMO-LUMO gaps to predict reactivity and binding interactions .

- Structure-Activity Relationship (SAR) : Compare analogues lacking the nitro group to assess its role in σ-receptor agonism and pharmacokinetic properties .

Q. What contradictions exist between in vitro and in vivo efficacy data for this compound, and how can they be resolved?

- Case Example : In vitro σ-receptor binding may not fully predict in vivo antidepressant effects due to bioavailability limitations.

- Resolution Strategies :

- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS to correlate exposure with behavioral outcomes.

- Metabolite Identification : Use HPLC-coupled mass spectrometry to detect active metabolites that may contribute to efficacy .

Q. What strategies optimize the compound's selectivity for sigma receptors over off-target CNS receptors (e.g., dopamine D₂)?

- Methodology :

- Receptor Panels : Screen against D₂, 5-HT₂A, and adrenergic receptors using competitive binding assays.

- Structural Modifications : Introduce bulky substituents (e.g., tert-butyl) on the phenethylamine moiety to sterically hinder off-target interactions .

Q. How does the compound interact with microglial sigma receptors in neuroinflammatory models?

- Methodology :

- Ischemic Stroke Models : Test post-stroke administration in MCAO rats; quantify Iba1⁺ microglia/macrophages via immunohistochemistry to assess anti-inflammatory effects .

- Cytokine Profiling : ELISA measures TNF-α, IL-1β, and nitrite levels in microglial cultures under hypoxia/aglycemia .

Data Interpretation & Experimental Design

Q. How should researchers address discrepancies in SAR data across structurally related quinolinones?

- Methodology :

- Meta-Analysis : Compare published datasets for analogues (e.g., 3,4-dihydroquinolin-2(1H)-ones) to identify conserved pharmacophores.

- Crystallographic Overlays : Superimpose X-ray structures of active/inactive analogues to pinpoint critical binding motifs .

Q. What in silico tools are effective for predicting metabolic stability of this nitroquinolinone derivative?

- Methodology :

- ADMET Prediction : Use software like Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism sites and clearance rates.

- Docking Simulations : Model interactions with CYP3A4/2D6 isoforms to identify susceptible regions for oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.